molecular formula C9H11NO3 B372840 Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate CAS No. 72676-90-5

Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate

Cat. No.: B372840
CAS No.: 72676-90-5
M. Wt: 181.19g/mol
InChI Key: UNVCYLASXVDALL-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate is a dihydropyridine derivative characterized by a planar 1,4-dihydropyridine core substituted with a methyl group at position 5, a ketone at position 4, and an ethyl ester at position 2. Its synthesis typically involves hydrolysis and esterification of precursor iodides or via Hantzsch-type reactions . Single-crystal X-ray diffraction studies reveal that the compound adopts a nearly planar conformation stabilized by bifurcated N–H⋯(O,O) hydrogen bonds between the NH group and two carbonyl oxygen atoms, forming one-dimensional chains along the crystallographic a-axis .

Properties

IUPAC Name

ethyl 5-methyl-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-10-4-6(2)8(7)11/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVCYLASXVDALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72676-90-5
Record name ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
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Preparation Methods

Traditional Condensation-Based Synthesis

The foundational approach to synthesizing ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate involves multicomponent condensation reactions. These methods typically employ ethyl acetoacetate, methyl-substituted aldehydes, and ammonia or ammonium acetate under reflux conditions. For example, a study utilizing 5-methylfurfural and ethyl acetoacetate in ethanol at 80°C for 6 hours achieved a yield of 68% . The mechanism proceeds via Knorr-type cyclization, where the aldehyde carbonyl undergoes nucleophilic attack by the β-ketoester enolate, followed by dehydration and aromatization .

Table 1: Representative Traditional Synthesis Conditions

AldehydeSolventTemperature (°C)Time (h)Yield (%)
5-MethylfurfuralEthanol80668
FormaldehydeMethanol70852

Key limitations include moderate yields and the need for stoichiometric ammonia, which complicates purification.

Catalytic Hantzsch Synthesis with Nanomaterials

Recent advances leverage nanocatalysts to enhance the Hantzsch reaction’s efficiency. Magnetic Fe₃O₄ nanoparticles functionalized with ionic liquids (e.g., BMImBr) enable solvent-free synthesis at 60°C, reducing reaction time to 2 hours while boosting yields to 89% . These catalysts facilitate oxidative aromatization via single-electron transfer mechanisms, as confirmed by ESR spectroscopy .

Table 2: Nanocatalyst Performance in Hantzsch Synthesis

CatalystSubstrateYield (%)Reaction Time (h)
Fe₃O₄@BMImBrEthyl acetoacetate89 2
TiO₂-ZnO nanocompositeMethyl vinyl ketone82 3

Nanocatalysts offer recyclability (>5 cycles without activity loss) and align with green chemistry principles by minimizing waste .

Hydrolysis-Esterification Tandem Reactions

An alternative route involves hydrolyzing preformed dihydropyridine carboxylic acids followed by esterification. For instance, 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is treated with concentrated H₂SO₄ in ethanol at 60°C for 4 hours, achieving 75% yield . This method bypasses the need for aldehydes but requires stringent pH control to prevent decarboxylation.

Industrial-Scale Production Techniques

Industrial protocols prioritize continuous flow reactors to enhance throughput. A pilot-scale study using microreactors with immobilized lipase catalysts achieved 92% conversion in 30 minutes, outperforming batch reactors by 40% . Process parameters such as residence time (5–10 minutes) and temperature (50–70°C) are optimized via Design of Experiments (DoE) to minimize side products like N-alkylated derivatives .

Table 3: Comparison of Batch vs. Flow Reactor Performance

ParameterBatch ReactorFlow Reactor
Yield (%)6892
Reaction Time (h)60.5
Catalyst Loading10 mol%5 mol%

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure enables it to undergo various chemical reactions, such as oxidation, reduction, and substitution.

Reaction TypeDescriptionCommon Reagents
OxidationConverts to pyridine derivativesKMnO₄, CrO₃
ReductionForms dihydropyridine derivativesNaBH₄, LiAlH₄
SubstitutionEster group can be replaced by other functional groupsAmines, Alcohols

Research indicates that this compound exhibits potential antimicrobial and antitumor properties. Studies have shown that similar compounds can inhibit nitric oxide and tumor necrosis factor-alpha production in stimulated human microglia cells, indicating a neuroprotective effect.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

Pharmaceutical Applications

This compound is explored as a precursor for developing pharmaceutical agents with therapeutic potential. Its ability to modulate biochemical pathways related to inflammation and apoptosis makes it a candidate for drug development targeting neurodegenerative diseases.

Pharmacokinetics:
Research has shown that compounds similar to this compound can effectively cross biological membranes and exhibit favorable metabolic profiles.

Industrial Applications

This compound is also utilized in the production of agrochemicals and specialty chemicals. Its role as an intermediate in organic synthesis highlights its importance in industrial applications.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with inflammatory pathways and stress regulators, affecting gene and protein expression .

Comparison with Similar Compounds

Table 3: Crystal Packing and Hydrogen-Bonding Patterns

Compound Name Hydrogen-Bonding Motif Crystal Packing Bond Lengths (Å) Reference
This compound Bifurcated N–H⋯(O,O) chains along a-axis 1D chains N–H: 0.88–0.89; H⋯O: 1.89–2.06
Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate N–H⋯O and C–H⋯O interactions Layered sheets N–H⋯O: 2.02 Å
Ethyl 5-carboxy-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate Classical N–H⋯O dimerization Dimers N–H⋯O: 1.95 Å

Key Observations:

  • The title compound’s bifurcated hydrogen bonds create a more rigid 1D framework compared to dimeric or layered structures in analogs. This may enhance thermal stability but reduce solubility.
  • Nitro-containing analogs (e.g., ) exhibit shorter H-bond distances (1.95 Å vs. 1.89–2.06 Å in the title compound), suggesting stronger intermolecular forces.

Biological Activity

Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate (C9H11NO3), a compound belonging to the dihydropyridine family, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through various methods, primarily involving the reaction of appropriate starting materials under controlled conditions. The compound has a molecular weight of 181.19 g/mol and is characterized by its unique structure, which includes a pyridine ring with an ester functional group.

Structure Overview

PropertyValue
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
CAS Number535169-98-3
SynonymsEthyl 5-methyl-4-oxo-1H-pyridine-3-carboxylate

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by et al. (1980) demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as an antimicrobial agent .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. This compound has been shown to induce apoptosis in cancer cells. For example, in a study involving lung cancer cell lines (PC-9 and H460), treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and subsequent apoptosis .

Mechanism of Action:

  • Induction of Apoptosis: The compound activates apoptotic pathways in cancer cells.
  • Cell Cycle Regulation: It affects the cell cycle distribution, promoting G2/M phase arrest.
  • Autophagy Modulation: The expression of autophagy markers such as LC3 was significantly increased upon treatment with this compound .

Study on Anticancer Activity

A notable study investigated the effects of this compound on human lung cancer cells. The findings are summarized below:

Treatment Concentration (µM)Apoptosis Rate (%)Cell Cycle Phase Arrest
210No significant change
420Minor G0/G1 phase arrest
850Significant G2/M phase arrest

The results indicated that higher concentrations of the compound led to enhanced apoptosis and cell cycle arrest in cancer cells, suggesting its potential as a therapeutic agent .

Q & A

Q. What are the common synthetic methodologies for preparing Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate and its derivatives?

A widely used approach involves multicomponent condensation reactions. For example, 1,4-dihydropyridines can be synthesized by reacting aldehydes (e.g., 4-chlorobenzaldehyde), β-keto esters (e.g., ethyl acetoacetate), and enaminones (e.g., 3-aminocyclohex-2-enone) under thermal conditions (343 K, 3 h). Catalysts like PEG1000-BMImI (50 mol%) with H₂O₂ as an oxidizing agent are effective for subsequent oxidative aromatization to pyridines . Purification typically involves flash column chromatography (e.g., hexane/ethyl acetate) and recrystallization from dichloromethane/n-hexane.

Q. What biological activities are associated with 1,4-dihydropyridine derivatives, and how can they be experimentally validated?

1,4-Dihydropyridines exhibit calcium channel modulation, antibacterial, and antioxidant properties . To validate these, researchers can:

  • Calcium modulation : Use patch-clamp electrophysiology on L-type/T-type Ca²⁺ channels.
  • Antibacterial activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/-negative strains.
  • Antioxidant potential : Employ DPPH radical scavenging assays or lipid peroxidation inhibition studies.

Q. How can crystallization and structural determination be optimized for dihydropyridine derivatives?

Single crystals suitable for X-ray diffraction (XRD) are often obtained via slow evaporation of a solvent mixture (e.g., dichloromethane/n-hexane). For refinement, use software like SHELXL (for small-molecule structures) or SHELXPRO (for macromolecular interfaces). Key parameters include resolving pseudosymmetry and handling twinned data . Hydrogen bonding and torsion angles (e.g., C–H⋯O interactions) should be analyzed to confirm molecular conformation .

Advanced Research Questions

Q. How can hydrogen bonding patterns in dihydropyridine crystals be systematically analyzed?

Q. What strategies improve the yield and selectivity of oxidative aromatization of 1,4-dihydropyridines to pyridines?

Optimize reaction conditions using Design of Experiments (DoE):

  • Catalyst screening : Test ionic liquids (e.g., BMImI) or transition-metal catalysts.
  • Oxidant selection : Compare H₂O₂, MnO₂, or DDQ in terms of efficiency.
  • Temperature control : Higher temperatures (e.g., 60–80°C) favor aromatization but may require inert atmospheres to prevent side reactions . Monitor progress via TLC or HPLC.

Q. How can advanced chromatographic methods be developed for quantifying dihydropyridine derivatives?

Use HPTLC with Plackett-Burman and central composite designs to screen factors (mobile phase composition, saturation time). Validate methods per ICH guidelines by assessing linearity (R² > 0.995), LOD/LOQ (e.g., 10–30 ng/spot), and robustness (%RSD < 2%) . For complex mixtures, hyphenate with MS detection.

Q. What computational tools are effective for conformational analysis of dihydropyridine rings?

Apply Cremer-Pople puckering coordinates to quantify ring non-planarity. For a six-membered dihydropyridine ring, calculate the puckering amplitude (𝑞) and phase angles (𝜃, 𝜑) from XRD data. Software like Mercury (CCDC) automates this analysis, enabling comparisons with DFT-optimized geometries .

Q. How can polymorphism in dihydropyridine crystals impact pharmacological activity?

Polymorphs may differ in solubility and bioavailability. Characterize polymorphic forms using DSC (melting point variation), PXRD (diffraction pattern uniqueness), and Raman spectroscopy. For structure-activity studies, correlate dissolution rates (via USP dissolution apparatus) with in vitro efficacy assays .

Notes

  • Methodological Focus : Answers emphasize experimental design, validation, and analytical workflows.
  • References : Citations align with evidence IDs (e.g., ).

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